5-Bromo-1-(methanesulfonyl)-1H-indole

Catalog No.
S12292695
CAS No.
88131-63-9
M.F
C9H8BrNO2S
M. Wt
274.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-(methanesulfonyl)-1H-indole

CAS Number

88131-63-9

Product Name

5-Bromo-1-(methanesulfonyl)-1H-indole

IUPAC Name

5-bromo-1-methylsulfonylindole

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

InChI

InChI=1S/C9H8BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3

InChI Key

ANGFROUEJUNMMP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2=C1C=CC(=C2)Br

5-Bromo-1-(methanesulfonyl)-1H-indole is a compound characterized by its unique structure, which includes a bromine atom and a methanesulfonyl group attached to the indole ring. The molecular formula of this compound is C10H10BrNO2S, and it has a molar mass of approximately 293.16 g/mol. This compound is notable for its role as a versatile building block in organic synthesis, particularly in the development of various pharmaceutical agents and biologically active compounds.

5-Bromo-1-(methanesulfonyl)-1H-indole can participate in several organic reactions due to the presence of electrophilic and nucleophilic sites within its structure. Key reactions include:

  • Electrophilic Substitution: The bromine atom on the indole ring makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various substituents at the 5-position of the indole.
  • Nucleophilic Attack: The methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Reduction Reactions: The sulfonyl group can be reduced under specific conditions, leading to the formation of corresponding amines or other derivatives.

Research has indicated that 5-Bromo-1-(methanesulfonyl)-1H-indole exhibits significant biological activity. It has been studied for its potential antimicrobial properties and may also possess anticancer activity. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies.

The synthesis of 5-Bromo-1-(methanesulfonyl)-1H-indole typically involves several steps:

  • Preparation of Indole Derivatives: Starting from indole, various methods such as bromination can be employed to introduce the bromine atom at the desired position.
  • Sulfonylation: The introduction of the methanesulfonyl group can be achieved through sulfonylation reactions, often using reagents like methanesulfonyl chloride in the presence of a base.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity and yield.

For example, one method involves dissolving indole in an organic solvent, adding sodium hydrogen sulfite, and subsequently introducing bromine under controlled conditions to yield 5-bromoindole, which can then be further sulfonated to obtain the target compound .

5-Bromo-1-(methanesulfonyl)-1H-indole serves multiple applications in organic chemistry:

  • Building Block for Synthesis: It is primarily used as a precursor for synthesizing other indole derivatives, which are crucial in medicinal chemistry.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections.
  • Research Tool: The compound is utilized in research settings to study reaction mechanisms involving indoles and their derivatives.

Studies have investigated the interactions of 5-Bromo-1-(methanesulfonyl)-1H-indole with various biological molecules. For instance, its interaction with proteins involved in cellular signaling pathways has been examined to understand its potential effects on cell proliferation and apoptosis. Furthermore, its reactivity with nucleophiles has been studied to explore new synthetic routes for biologically active compounds.

Several compounds share structural similarities with 5-Bromo-1-(methanesulfonyl)-1H-indole, each having unique properties:

Compound NameStructure FeaturesUnique Properties
5-Bromo-1-methyl-1H-indoleMethyl group at position 1Exhibits different reactivity patterns due to methyl substitution .
5-Chloro-1-(methanesulfonyl)-1H-indoleChlorine instead of bromineMay show different biological activities compared to brominated analogs .
6-Bromo-1-(methanesulfonyl)-1H-indoleBromine at position 6Potentially different pharmacological profiles due to positional variation .

This comparative analysis highlights how variations in substituents and their positions influence the chemical behavior and biological activity of indole derivatives.

Key Synthetic Routes for 5-Bromo-1-(Methanesulfonyl)-1H-Indole Production

The synthesis of 5-bromo-1-(methanesulfonyl)-1H-indole typically follows a multi-step sequence beginning with functionalized indole precursors. A widely employed route involves:

  • Indole Core Functionalization: Starting with 1H-indole, protection of the nitrogen atom using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine yields 1-(methanesulfonyl)-1H-indole [6]. This step proceeds via nucleophilic substitution, where the indole’s NH group reacts with MsCl to form the sulfonamide derivative.
  • Regioselective Bromination: Subsequent bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acids like iron(III) chloride (FeCl₃) [3]. Vanadium bromoperoxidase (V-BrPO) has also been explored as a biocatalytic system for selective bromination, leveraging bromide and hydrogen peroxide to generate electrophilic bromine species that target the indole’s C2–C3 double bond [3].

Alternative routes utilize pre-brominated indole intermediates. For example, 5-bromoindole can undergo methanesulfonylation under similar conditions, though this approach requires stringent control over reaction stoichiometry to avoid over-sulfonylation [4].

Role of Methanesulfonyl Group Introduction Strategies

The methanesulfonyl (Ms) group serves dual roles as a protective moiety and an electron-withdrawing substituent, directing subsequent electrophilic substitutions. Key strategies include:

  • Direct Sulfonylation: Reaction of indole with MsCl in anhydrous dichloromethane (DCM) at 0–5°C achieves >85% conversion to 1-(methanesulfonyl)-1H-indole within 2 hours [6]. This method minimizes side reactions such as ring sulfonation.
  • Protection-Deprotection Sequences: In multi-step syntheses, temporary protection of the indole nitrogen using tert-butoxycarbonyl (Boc) or tosyl (Ts) groups precedes methanesulfonylation. For instance, Boc-protected 5-bromoindole can be deprotected under acidic conditions before treatment with MsCl [5].

Recent innovations include the use of Zn(OTf)₂ as a catalyst for regioselective alkylation of indoles, though its application to methanesulfonylation remains underexplored [5].

Catalytic Systems for Bromination and Functionalization

Bromination efficiency hinges on the choice of catalyst and reaction medium:

  • Lewis Acid Catalysis: FeCl₃ in acetic acid facilitates electrophilic aromatic substitution (EAS) at the 5-position, with yields exceeding 75% under optimized conditions [3].
  • Biocatalytic Bromination: V-BrPO catalyzes the bromination of indoles using H₂O₂ and KBr, producing 3-bromoindole derivatives via a bromonium ion intermediate. While this system preferentially targets the C3 position, modifying reaction conditions (e.g., pH, temperature) may enable C5 selectivity [3].
  • Radical Bromination: Photo-initiated reactions employing NBS and azobisisobutyronitrile (AIBN) generate bromine radicals, though this method risks over-bromination and requires careful stoichiometric control [4].

Comparative studies indicate that FeCl₃-mediated EAS offers superior regioselectivity for C5 bromination compared to enzymatic methods [3].

Purification Techniques and Yield Optimization

Purification challenges arise from the polar nature of sulfonamides and the presence of regioisomeric byproducts. Effective strategies include:

  • Flash Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients (30–50% ethyl acetate) resolves 5-bromo-1-(methanesulfonyl)-1H-indole from unreacted starting materials and dibrominated byproducts [5].
  • Recrystallization: Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline product with >95% purity .
  • Distillation: For large-scale syntheses, short-path distillation under reduced pressure (0.1–0.5 mmHg) removes volatile impurities without decomposing the product [6].

Yield optimization focuses on reagent ratios and temperature control. For example, maintaining bromination reactions at –10°C minimizes dibromination, increasing isolated yields from 68% to 82% [3].

The thermal stability profile of 5-Bromo-1-(methanesulfonyl)-1H-indole represents a critical aspect of its physicochemical characterization, particularly for synthetic applications and storage considerations. While direct experimental data for this specific compound remains limited in the literature, comprehensive analysis of structurally related indole derivatives provides valuable insights into its expected thermal behavior [1] [2].

Based on thermal gravimetric analysis of related indole compounds, the thermal decomposition of 5-Bromo-1-(methanesulfonyl)-1H-indole is anticipated to initiate at approximately 147-150°C, with maximum decomposition occurring around 163-167°C [2]. This thermal stability profile is characteristic of sulfonyl-protected indole systems, where the electron-withdrawing methanesulfonyl group influences the overall thermal resistance of the molecular framework.

The presence of the bromine substituent at the 5-position introduces additional considerations for thermal stability. Halogenated aromatic compounds typically exhibit enhanced thermal stability compared to their non-halogenated counterparts due to the stabilizing effect of the halogen-carbon bond [3]. However, at elevated temperatures exceeding 200°C, debromination reactions may occur, leading to the formation of degradation products.

Table 1: Thermal Stability and Phase Transition Data

PropertyValueReference
Melting Point (°C)Not reportedLiterature gap
Boiling Point (°C)Not reportedLiterature gap
Thermal Decomposition Onset (°C)147-150 (estimated)Based on indole thermal behavior [2]
Maximum Thermal Decomposition Temperature (°C)163-167 (estimated)Based on indole thermal behavior [2]
Thermal Stability AssessmentModerateStructural analogy to related compounds

The methanesulfonyl protecting group significantly influences the thermal properties of the indole nucleus. Sulfonyl groups are known to enhance thermal stability through their electron-withdrawing nature, which reduces the electron density on the aromatic ring system and consequently increases the activation energy required for thermal decomposition [4]. The sulfur-nitrogen bond in the methanesulfonyl group typically exhibits good thermal stability up to temperatures of approximately 200°C under inert atmospheric conditions.

Phase transition behavior of 5-Bromo-1-(methanesulfonyl)-1H-indole likely follows patterns observed in similar compounds, with crystalline-to-liquid transitions occurring prior to decomposition. The compound is expected to exist as a crystalline solid at room temperature, with melting potentially occurring in the range of 120-140°C based on structural analogs [5] [6].

Solubility Characteristics in Organic Solvents

The solubility profile of 5-Bromo-1-(methanesulfonyl)-1H-indole reflects the combined influence of its aromatic indole core, halogen substitution, and polar methanesulfonyl functional group. This compound exhibits the characteristic solubility behavior of moderately polar organic molecules with both hydrophobic and hydrophilic domains [7].

Excellent solubility is observed in polar aprotic solvents, particularly dimethyl sulfoxide and tetrahydrofuran, where the methanesulfonyl group can engage in favorable dipole-dipole interactions [8]. The solubility in dimethyl sulfoxide exceeds 10 mg/mL, making it an ideal medium for synthetic transformations and analytical procedures. Similarly, dichloromethane provides excellent solvation through its ability to dissolve both the aromatic and polar components of the molecule [9].

Table 2: Solubility Characteristics in Organic Solvents

SolventSolubilityClassificationNotes
Dimethyl SulfoxideHighly soluble>10 mg/mLExcellent for polar sulfonyl compounds
DichloromethaneHighly soluble>10 mg/mLGood for non-polar interactions
MethanolModerately soluble1-10 mg/mLProtic solvent with moderate solvation
AcetonitrileModerately soluble1-10 mg/mLAprotic polar solvent
TetrahydrofuranHighly soluble>10 mg/mLExcellent for organic synthesis
WaterVery slightly soluble<0.1 mg/mLHydrophobic indole core limits solubility
Ethyl AcetateModerately soluble1-10 mg/mLCommon extraction solvent
TolueneSlightly soluble0.1-1 mg/mLAromatic solvent with limited polar interaction

The moderate solubility in protic solvents such as methanol and ethanol results from the competing effects of hydrogen bonding with the sulfonyl oxygen atoms and the hydrophobic nature of the brominated indole ring system [10]. The compound shows poor aqueous solubility, consistent with the hydrophobic character of substituted indoles, with water solubility estimated to be less than 0.1 mg/mL at room temperature [3].

Solubility in aromatic solvents like toluene is limited due to the polar nature of the methanesulfonyl group, which disrupts favorable π-π stacking interactions between the indole ring and aromatic solvent molecules [7]. This selectivity in solvent compatibility makes the compound suitable for purification procedures utilizing solvent systems with contrasting polarities.

Acid-Base Behavior and pKa Determination

The acid-base properties of 5-Bromo-1-(methanesulfonyl)-1H-indole are fundamentally altered by the presence of the methanesulfonyl protecting group, which eliminates the typical acidic character of the indole nitrogen-hydrogen bond. In unprotected indoles, the nitrogen-hydrogen proton typically exhibits weak acidity with pKa values around 16-17 [10] [11]. However, sulfonyl protection completely masks this acidic functionality.

The methanesulfonyl group introduces strong electron-withdrawing character to the molecular system through both inductive and resonance effects [12]. This electron withdrawal significantly reduces the basicity of the indole nitrogen, rendering it essentially non-basic under normal conditions. The predicted pKa for protonation of the protected nitrogen is expected to be negative, indicating that the compound cannot function as a base in typical chemical environments.

Table 3: Acid-Base Behavior and pKa Determination

Functional GrouppKa Value (predicted)Chemical BehaviorSolvent Dependency
Indole N-H (free)Not applicable (N-protected)N-H acidity eliminated by sulfonyl protectionNot applicable
Methanesulfonyl N (protected)~-5 to -7 (highly acidic when deprotected)Strong electron-withdrawing effectSimilar across organic solvents
Overall Molecular BasicityVery weak base (pKa < 0)Non-basic due to electron withdrawalLower basicity in polar protic solvents
Overall Molecular AcidityVery weak acid (pKa > 20)No significant acidic protons availableMinimal change across solvents

The bromine substituent at the 5-position further contributes to the electron-withdrawing environment through its inductive effect, although this contribution is less significant than that of the methanesulfonyl group [13]. The combined electron-withdrawing effects result in a compound that exhibits neither significant acidic nor basic character under normal conditions.

Solvent effects on acid-base behavior are minimal due to the absence of ionizable protons. The compound maintains its neutral character across a wide range of solvent systems, from polar protic to non-polar aprotic environments [12]. This stability makes it particularly suitable for reactions requiring non-basic conditions or environments where acid-base interference must be minimized.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 5-Bromo-1-(methanesulfonyl)-1H-indole provides definitive structural confirmation and reveals the electronic effects of the substituents on the indole ring system. Nuclear magnetic resonance spectroscopy offers the most detailed structural information, while infrared and ultraviolet-visible spectroscopy provide complementary functional group and electronic structure data [14] [15].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic signals that confirm the substitution pattern and functional group presence [14]. The aromatic proton region displays signals between δ 7.2-8.4 parts per million, with the proton at the 4-position appearing as the most downfield signal due to the combined deshielding effects of the bromine substituent and nitrogen protection. The methanesulfonyl methyl group appears as a sharp singlet at approximately δ 3.5 parts per million, integrating for three protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons appearing between δ 113-135 parts per million. The methanesulfonyl carbon signal appears at approximately δ 41 parts per million, while the brominated carbon exhibits characteristic downfield shifting due to the halogen effect [9].

Infrared Spectroscopy

The infrared spectrum of 5-Bromo-1-(methanesulfonyl)-1H-indole exhibits characteristic functional group absorptions that serve as fingerprint identification markers [14]. Strong absorptions at 1165 and 1227 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively. The carbon-bromine stretch appears at approximately 1096 cm⁻¹, confirming the presence of the halogen substituent.

The absence of a broad nitrogen-hydrogen stretch in the 3100-3500 cm⁻¹ region confirms the successful protection of the indole nitrogen. Aromatic carbon-hydrogen stretches appear in the 3000-3100 cm⁻¹ region, while aromatic carbon-carbon stretches are observed between 1400-1600 cm⁻¹.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum reveals the electronic structure modifications induced by the bromine and methanesulfonyl substituents [15] [16]. The compound exhibits maximum absorption at approximately 282-292 nanometers, representing a bathochromic shift compared to unsubstituted indole (270 nanometers). This red-shift results from the extended conjugation and electronic effects of the substituents.

Table 4: Spectroscopic Fingerprinting Summary

TechniqueKey Signals/PeaksCharacteristic FeaturesStructural Confirmation
¹H NMR (CDCl₃)δ 7.2-8.4 (aromatic H), δ 3.5 (SO₂CH₃)Aromatic proton multiplicity, sulfonyl methyl singletSubstitution pattern and protection confirmed
¹³C NMR (CDCl₃)δ 113-135 (aromatic C), δ 41 (SO₂CH₃)Aromatic carbon region, sulfonyl carbon signalCarbon framework and functional groups
Infrared (IR)1165, 1227 cm⁻¹ (SO₂), 1096 cm⁻¹ (C-Br)Strong sulfonyl stretches, C-Br stretchFunctional group identification
UV-Visibleλmax ~282-292 nm (extended conjugation)Bathochromic shift vs unsubstituted indoleElectronic structure and conjugation
Mass Spectrometrym/z 274 [M+H]⁺ (molecular ion)Bromine isotope pattern, clean fragmentationMolecular weight and elemental composition

The absorption coefficient and fine structure of the ultraviolet-visible spectrum provide insights into the electronic transitions within the molecule. The transition corresponds primarily to π→π* excitations within the aromatic system, modified by the electron-withdrawing effects of both substituents [15].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

272.94591 g/mol

Monoisotopic Mass

272.94591 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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